

Experimental protocols for using (R)-Gyramide A Hydrochloride in vitro

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Compound of Interest

Compound Name: (R)-Gyramide A Hydrochloride

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Application Notes and Protocols for (R)-Gyramide A Hydrochloride For Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. These application notes provide detailed protocols for in vitro studies to characterize its antibacterial activity and mechanism of action.

Introduction

(R)-Gyramide A Hydrochloride belongs to a class of N-benzyl-3-sulfonamidopyrrolidines that target the bacterial type II topoisomerase, DNA gyrase.[1] Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, (R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit.[2][3] This inhibition prevents the negative supercoiling of DNA, leading to alterations in chromosome topology, blockage of DNA replication, induction of the SOS response, and ultimately, an arrest of cell division.[3][4] Notably, (R)-Gyramide A does not significantly inhibit the closely related human topoisomerase II, suggesting a favorable selectivity profile.[5][6]

Mechanism of Action Summary

(R)-Gyramide A Hydrochloride specifically inhibits the ATPase function of DNA gyrase. This enzymatic activity is crucial for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting this process, the compound causes the chromosome to become abnormally condensed and improperly segregated, triggering the SOS DNA damage response, which in turn blocks cell division and leads to cell filamentation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data

The following tables summarize the key in vitro activities of **(R)-Gyramide A Hydrochloride** and its analogs.

Parameter	Value	Enzyme/Organism	Reference
IC ₅₀ (Supercoiling Inhibition)	3.3 µM	E. coli DNA Gyrase	[5] [6] [7] [8]
IC ₅₀ (Newer Analogs)	47-170 nM	E. coli DNA Gyrase	[2]

Table 1: In Vitro DNA Gyrase Inhibitory Activity

Organism	MIC Range (µM)	Notes	Reference
Escherichia coli	10-80 µM	[5] [6] [7] [8]	[1]
Pseudomonas aeruginosa	10-80 µM	[5] [6] [7] [8]	
Salmonella enterica	10-80 µM	[5] [6] [7] [8]	
Staphylococcus aureus	2.5-160 µM	Tested in combination with an efflux pump inhibitor.	
Streptococcus pneumoniae	2.5-160 µM	Tested in combination with an efflux pump inhibitor.	

Table 2: Minimum Inhibitory Concentrations (MICs)

Experimental Protocols

Preparation of (R)-Gyramide A Hydrochloride Stock Solution

(R)-Gyramide A Hydrochloride is soluble in several organic solvents.

- Recommended Solvents: DMSO, DMF, or Ethanol.
- Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 4.43 mg of **(R)-Gyramide A Hydrochloride** (MW: 443.0 g/mol) in 1 mL of DMSO.
- Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution should be used within one month. For longer-term storage (up to 6 months), store at -80°C.[\[7\]](#)

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of **(R)-Gyramide A Hydrochloride** required to inhibit the visible growth of a bacterial strain using the broth microdilution method.
[\[5\]](#)[\[6\]](#)[\[9\]](#)

Materials:

- 96-well, round-bottom microtiter plates
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium
- **(R)-Gyramide A Hydrochloride** stock solution
- Sterile diluent (e.g., MHB)
- Incubator (37°C)
- Microplate reader (optional, for OD measurements)

Procedure:

- Prepare Bacterial Inoculum:
 - Inoculate a single bacterial colony into fresh broth and incubate overnight at 37°C.
 - Dilute the overnight culture in fresh MHB to an OD₆₀₀ of 0.3-0.5.
 - Further dilute the culture to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the assay wells.
- Prepare Serial Dilutions:
 - Add 100 µL of MHB to all wells of a 96-well plate.
 - Add 100 µL of a 2x working concentration of **(R)-Gyramide A Hydrochloride** to the first column of wells.
 - Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.
 - Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
- Inoculation:
 - Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
- Incubation:
 - Cover the plate and incubate at 37°C for 18-24 hours.
- Determine MIC:
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the optical density at 600 nm.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of **(R)-Gyramide A Hydrochloride** to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase.^{[4][10]}

Materials:

- Purified E. coli DNA gyrase
- Relaxed, covalently closed circular plasmid DNA (e.g., pBR322)
- 5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 8.75 mM ATP, 25 mM spermidine)
- **(R)-Gyramide A Hydrochloride** at various concentrations
- Stop Buffer/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
- Agarose gel (1%) in TBE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and imaging equipment

Procedure:

- Reaction Setup:
 - On ice, prepare a reaction mix for each concentration of the inhibitor. For a 20 µL final reaction volume:
 - 4 µL of 5x Gyrase Assay Buffer
 - 300 ng of relaxed plasmid DNA
 - 1 µL of **(R)-Gyramide A Hydrochloride** (or DMSO for control)
 - Water to 18 µL

- 2 μ L of DNA Gyrase (e.g., 1-2 units)
- Incubation:
 - Incubate the reactions at 37°C for 30-60 minutes.
- Termination:
 - Stop the reaction by adding 4 μ L of Stop Buffer/Loading Dye.
- Analysis:
 - Load the samples onto a 1% agarose gel.
 - Run the gel at a low voltage (e.g., 25 V) overnight or at a higher voltage (e.g., 75-90 V) for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid.
 - Stain the gel with ethidium bromide and visualize under UV light.
 - Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA compared to the no-inhibitor control.

Protocol: Gyrase ATPase Activity Assay (Enzyme-Coupled Spectrophotometric)

This assay measures the DNA-dependent ATPase activity of gyrase by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[\[11\]](#)
[\[12\]](#)

Materials:

- Purified E. coli DNA gyrase
- Linear or relaxed plasmid DNA
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
- Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

- Substrates: ATP, Phosphoenolpyruvate (PEP), NADH
- **(R)-Gyramide A Hydrochloride** at various concentrations
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reaction Setup:
 - Prepare a reaction mixture in the assay buffer containing:
 - 1-2 mM ATP
 - 1-2 mM PEP
 - 0.2-0.3 mM NADH
 - Sufficient units of PK and LDH (e.g., 10-20 units/mL each)
 - DNA (e.g., 50 µg/mL)
 - **(R)-Gyramide A Hydrochloride** at the desired concentration
- Initiate Reaction:
 - Add DNA gyrase to the reaction mixture to start the reaction.
- Measurement:
 - Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase.
- Analysis:
 - Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

- Compare the rates in the presence of different concentrations of **(R)-Gyramide A Hydrochloride** to the no-inhibitor control to determine the extent of inhibition.

Protocol: Bacterial Cell Morphology and Chromosome Staining

This protocol is used to visualize the effects of **(R)-Gyramide A Hydrochloride** on bacterial cell morphology (filamentation) and chromosome condensation.^{[3][13]}

Materials:

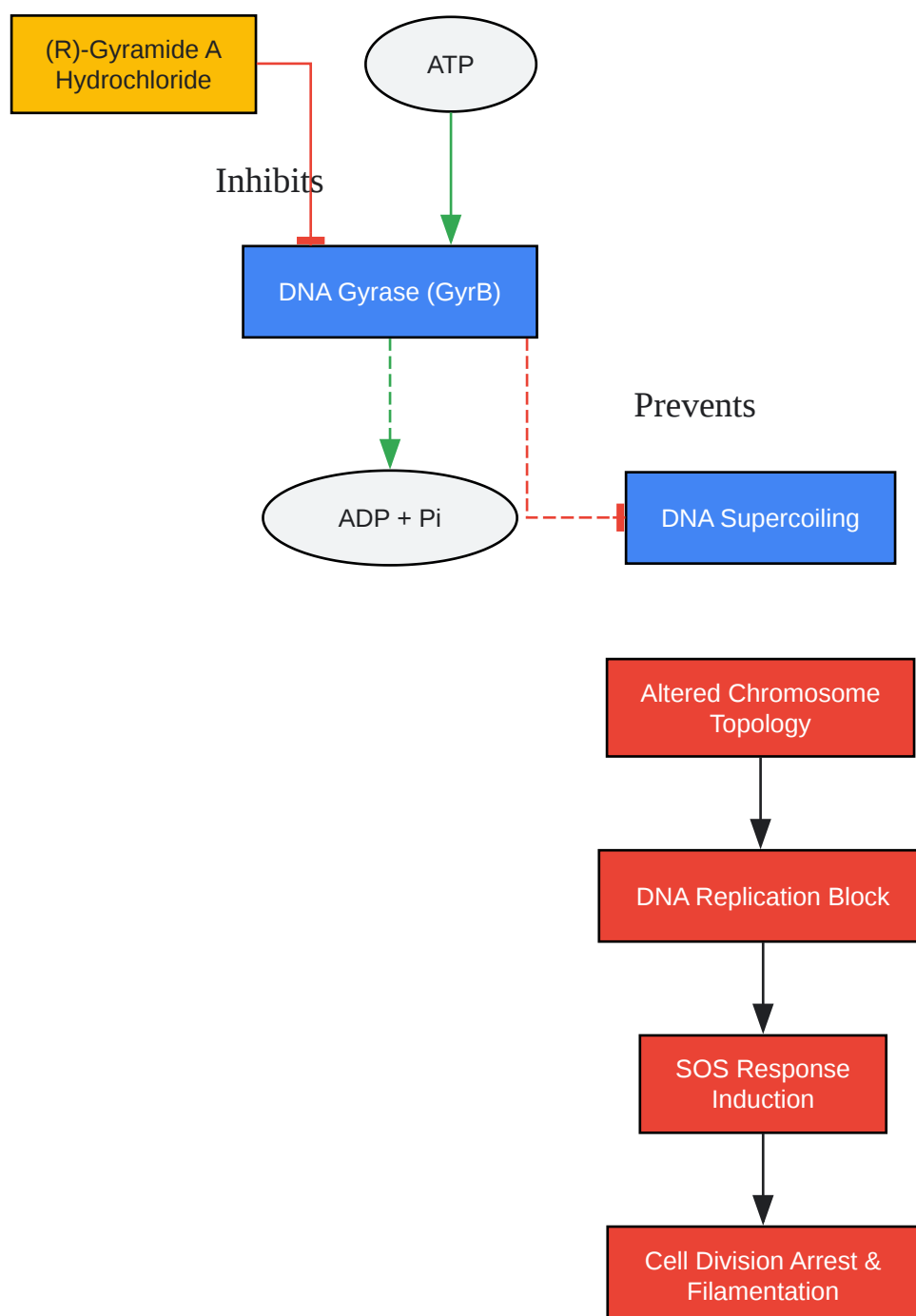
- Bacterial culture in logarithmic growth phase
- **(R)-Gyramide A Hydrochloride**
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 1 µg/mL)
- Agarose pads (1.5% w/v) on microscope slides
- Fluorescence microscope with a DAPI filter set

Procedure:

- Treat Cells:
 - Grow a bacterial culture to an OD₆₀₀ of ~0.1.
 - Add **(R)-Gyramide A Hydrochloride** at a concentration known to affect growth (e.g., 2x MIC).
 - Incubate at 37°C with shaking for 2-3 hours.
- Fixation (Optional but Recommended):

- Harvest the cells by centrifugation.
- Wash once with PBS.
- Resuspend in fixative and incubate for 15-30 minutes at room temperature.
- Wash twice with PBS to remove the fixative.
- Staining:
 - Resuspend the fixed or live cells in PBS.
 - Add an equal volume of DAPI staining solution and incubate for 5-10 minutes in the dark.
[\[3\]](#)
- Microscopy:
 - Place 5 μ L of the stained cell suspension onto a pre-made 1.5% agarose pad on a microscope slide.
 - Cover with a coverslip.
 - Visualize the cells using a fluorescence microscope. Observe cell length (filamentation) under phase-contrast or DIC, and chromosome morphology using the DAPI channel (condensed, abnormally localized nucleoids).

Visualizations



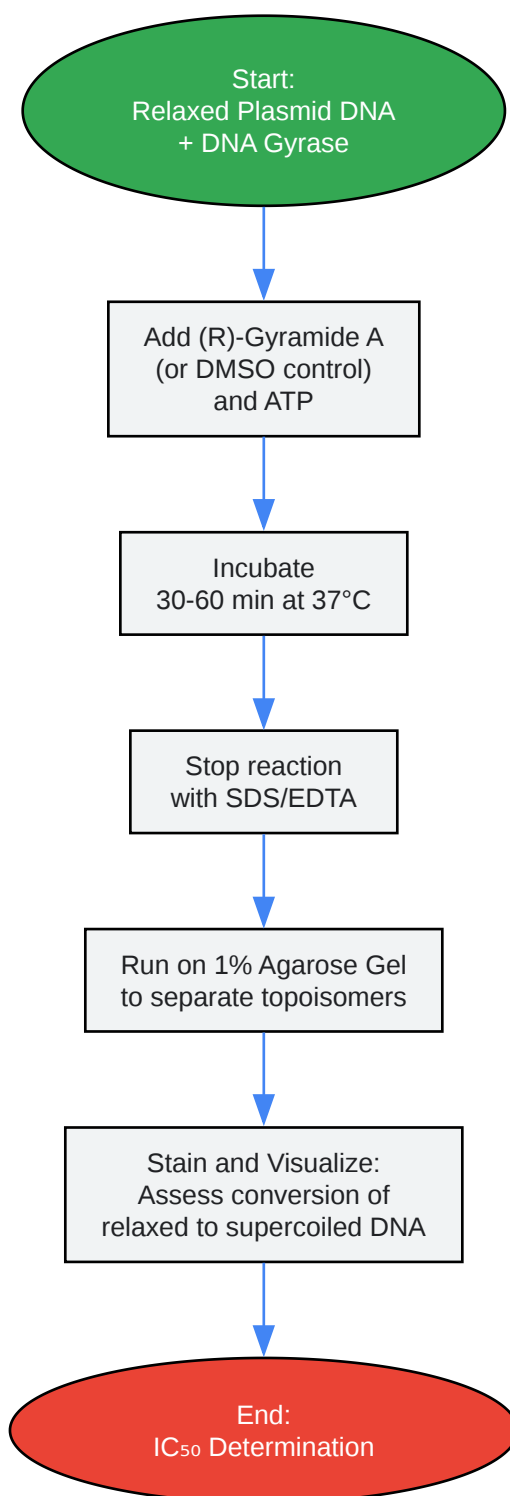
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Caption: Mechanism of action for **(R)-Gyramide A Hydrochloride**.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.



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Caption: Workflow for DNA gyrase supercoiling inhibition assay.

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